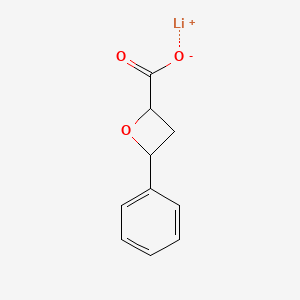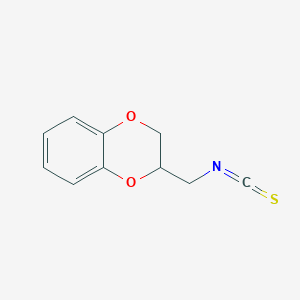
6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methylsulfanyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with a fluorinated carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and controlled temperature conditions are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted benzothiazole.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学的研究の応用
6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting cell proliferation .
類似化合物との比較
6-Fluoro-2-methylquinoline: Shares the fluorine substitution but differs in the core structure.
6-Fluoro-2-(methylsulfanyl)phenylboronic acid: Similar functional groups but different core structure.
Fluoroquinolines: Known for their antibacterial activity, these compounds share the fluorine substitution but have different core structures.
Uniqueness: 6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both fluorine and methylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
401567-35-9 |
|---|---|
分子式 |
C8H6FNS2 |
分子量 |
199.3 g/mol |
IUPAC名 |
6-fluoro-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 |
InChIキー |
SKSSHVKYRCKYHL-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(S1)C=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)








